![molecular formula C16H12ClFO3 B2449285 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid CAS No. 400825-72-1](/img/structure/B2449285.png)
3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid
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Description
“3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid” is a chemical compound with the molecular formula C16H12ClFO3 and a molecular weight of 306.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H12ClFO3 . The structure includes a benzyl group attached to a phenyl group via an oxygen atom, with the phenyl group further connected to an acrylic acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 306.72 and a molecular formula of C16H12ClFO3 .Scientific Research Applications
Synthesis and Organic Chemistry
- A key application in organic chemistry is the synthesis of thromboxane receptor antagonists using regioselective Heck cross-coupling strategies, which is vital for large-scale production (D. C. W. and C. Mason, 1998).
- This compound serves as an important intermediate in the synthesis of biologically active anticancer drugs, showcasing its relevance in pharmaceutical chemistry (Jianqing Zhang et al., 2019).
Materials Science
- In the field of materials science, it's used in the development of nitroxide-containing liquid-crystalline side-chain polymers, indicating its utility in advanced materials synthesis (Y. Morishima et al., 1994).
- Its use in the synthesis of polymeric hydrogels for drug delivery systems, where it acts as a crosslinker, highlights its importance in biomedical applications (A. Arun & B. Reddy, 2005).
Pharmacology and Drug Design
- The compound is a precursor in the design and synthesis of dual inhibitors of cyclooxygenases and lipoxygenases, demonstrating its potential in the development of new anti-inflammatory drugs (Anne Moreau et al., 2006).
Miscellaneous Applications
- Its derivatives are used in the construction of bioactive heterocycles, crucial for drug discovery and development (P. Mäding et al., 2006).
- Additionally, it plays a role in the synthesis of amphiphilic copolymers for various applications, including self-assembling core–shell particles and microstructured polymer films (N. S. Serkhacheva et al., 2017).
properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-14-2-1-3-15(18)13(14)10-21-12-7-4-11(5-8-12)6-9-16(19)20/h1-9H,10H2,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGJSMNIONIGP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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